molecular formula C19H17NO B14161526 1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine CAS No. 5315-34-4

1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine

Cat. No.: B14161526
CAS No.: 5315-34-4
M. Wt: 275.3 g/mol
InChI Key: HTWPHCVBNIWIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxynaphthalene group and a methylphenyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between 2-methoxynaphthalene-1-carbaldehyde and 3-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the imine linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxynaphthalene and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce corresponding amines.

Scientific Research Applications

1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methoxynaphthalene and methylphenyl groups may also contribute to its activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxynaphthalen-1-yl)-N-phenylmethanimine
  • 1-(2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)methanimine
  • 1-(2-methoxynaphthalen-1-yl)-N-(3-chlorophenyl)methanimine

Uniqueness

1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxynaphthalene group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

CAS No.

5315-34-4

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C19H17NO/c1-14-6-5-8-16(12-14)20-13-18-17-9-4-3-7-15(17)10-11-19(18)21-2/h3-13H,1-2H3

InChI Key

HTWPHCVBNIWIOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.